molecular formula C8H16N2O3 B148101 Ethyl 2-acetamido-2-(ethylamino)acetate CAS No. 133873-10-6

Ethyl 2-acetamido-2-(ethylamino)acetate

Cat. No.: B148101
CAS No.: 133873-10-6
M. Wt: 188.22 g/mol
InChI Key: YZGLWARQMNSPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetamido-2-(ethylamino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133873-10-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-acetamido-2-(ethylamino)acetate

InChI

InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

YZGLWARQMNSPBY-UHFFFAOYSA-N

SMILES

CCNC(C(=O)OCC)NC(=O)C

Canonical SMILES

CCNC(C(=O)OCC)NC(=O)C

Synonyms

Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cold (-78° C.) solution of ethyl 2-acetamido-2-bromoacetate (2.10 g, 9.38 mmol) in dry tetrahydrofuran (80 mL) was added slowly into a cooled (-78° C.) tetrahydrofuran (20 mL) solution of methylamine (1.40 g, 31.04 mmol) over a period of 20 min. The reaction was stirred at -78° C. (1 h), and then at room temperature (1 h). The precipitated salt was filtered and the filtrate concentrated. The residue was purified by flash column chromatography on SiO2 using 3% methanol/chloroform as the eluent to yield the desired compound as a light yellow oil.
Name
ethyl 2-acetamido-2-bromoacetate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.